molecular formula C13H19NO2S B344899 1-(2,5-Dimethylphenyl)sulfonylpiperidine CAS No. 71796-21-9

1-(2,5-Dimethylphenyl)sulfonylpiperidine

Cat. No.: B344899
CAS No.: 71796-21-9
M. Wt: 253.36g/mol
InChI Key: RZJGNPVVLRCHJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Dimethylphenyl)sulfonylpiperidine is a chemical compound of interest in scientific research and development. Based on its structural class, which features a sulfonyl group linked to a piperidine ring and a dimethylphenyl moiety, it may have potential applications as a building block in organic synthesis or as a precursor in pharmaceutical research. The specific physical properties, mechanism of action, and primary research applications for this compound are not currently well-documented in the available public literature. Researchers are advised to consult specialized chemical databases and primary scientific literature for further investigation. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Handling should only be performed by qualified laboratory personnel following appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71796-21-9

Molecular Formula

C13H19NO2S

Molecular Weight

253.36g/mol

IUPAC Name

1-(2,5-dimethylphenyl)sulfonylpiperidine

InChI

InChI=1S/C13H19NO2S/c1-11-6-7-12(2)13(10-11)17(15,16)14-8-4-3-5-9-14/h6-7,10H,3-5,8-9H2,1-2H3

InChI Key

RZJGNPVVLRCHJI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 2,5 Dimethylphenyl Sulfonylpiperidine and Its Analogs

Synthetic Routes to 1-(2,5-Dimethylphenyl)sulfonylpiperidine

The synthesis of this compound primarily revolves around the formation of a stable sulfonamide bond between the 2,5-dimethylphenyl moiety and the piperidine (B6355638) ring.

Formation of the Sulfonamide Bond

The most conventional and widely adopted method for constructing the sulfonamide linkage is the reaction between a sulfonyl chloride and a primary or secondary amine. ijarsct.co.in In this case, this compound is synthesized by reacting 2,5-dimethylphenylsulfonyl chloride with piperidine, typically in the presence of a base to neutralize the hydrochloric acid byproduct. ijarsct.co.in

The general reaction is as follows:

2,5-(CH₃)₂C₆H₃SO₂Cl + C₅H₁₀NH → 2,5-(CH₃)₂C₆H₃SO₂N(C₅H₁₀) + HCl

The selection of the base and solvent is crucial for optimizing the reaction yield and purity. Common bases include pyridine (B92270) or triethylamine (B128534), which can also serve as the solvent in some cases. The reaction is generally straightforward and provides good yields of the desired sulfonamide. organic-chemistry.org The piperidine nucleus is a prevalent structural motif in many FDA-approved drugs, making the synthesis of piperidine-containing sulfonamides a significant area of medicinal chemistry. nih.gov

Key Precursor Synthesis and Activation

The synthesis of analogs of this compound often requires the preparation of more complex, functionalized precursors. A common strategy involves the synthesis of thiazole-containing derivatives, which starts with the preparation of substituted acetophenones. nih.gov

A key precursor for certain analogs is 1-(2,5-dimethylphenyl)ethan-1-one, a substituted acetophenone (B1666503). This compound is typically synthesized via a Friedel-Crafts acylation of p-xylene (B151628) using an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). mdpi.com

The reaction involves the electrophilic substitution of an acetyl group onto the p-xylene ring. The conditions for this reaction can be optimized for high yield and selectivity. mdpi.com

Reactants Catalyst Solvent Temperature Reference
p-Xylene, Acetyl chlorideAluminum chlorideDichloromethane0 °C to room temp. mdpi.com

To construct a thiazole (B1198619) ring, the substituted acetophenone is first brominated to form an α-haloketone. This α-bromo ketone then serves as a key intermediate. The subsequent reaction of the α-bromo ketone with a thioamide-containing compound, such as a derivative of thiourea, leads to the formation of the thiazole ring through a Hantzsch thiazole synthesis. nih.gov This cyclocondensation reaction is a classic and efficient method for preparing a wide variety of thiazole derivatives. nih.gov

Amide Bond Coupling Strategies (e.g., HATU reagent)

For the synthesis of more elaborate analogs containing an amide linkage, modern peptide coupling reagents are employed. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient for forming amide bonds between a carboxylic acid and an amine. nih.gov

In the context of synthesizing analogs of this compound, a precursor bearing a carboxylic acid can be coupled with an amine-containing fragment. For instance, a thioureido acid derivative can be coupled with sulfanilamide (B372717) using HBTU in the presence of a base like triethylamine to yield the desired amide product. nih.gov This strategy allows for the modular assembly of complex molecules with potential biological activity.

Advanced Synthesis of Related Sulfonamide-Piperidine Systems

Modern organic synthesis has introduced several advanced methodologies for the construction of sulfonamide-piperidine systems, often providing milder conditions, broader substrate scope, and higher efficiency compared to traditional methods.

One such advanced method is the palladium-catalyzed chlorosulfonylation of arylboronic acids. nih.gov This process allows for the synthesis of arylsulfonyl chlorides from readily available arylboronic acids under mild conditions, which can then be reacted with piperidine. This approach offers significant functional group tolerance, which is a major advantage over harsher traditional methods like electrophilic aromatic substitution with chlorosulfonic acid. nih.gov

Another innovative approach involves photoredox catalysis. This method can be used for the cross-electrophile sulfonylation of aryl bromides using an amine-SO₂ surrogate, such as bis(piperidine) sulfur dioxide (PIPSO). cam.ac.uk This technique allows for the radical capture of SO₂ under mild, light-mediated conditions to form sulfinate intermediates, which can then be converted to the final sulfonamides. cam.ac.uk

Furthermore, iodine-mediated coupling reactions have been developed for the synthesis of vinyl sulfones from cyclic amines and sulfonyl hydrazides. researchgate.net This transformation provides a novel route to sulfonamide derivatives through a likely radical-mediated process. researchgate.net These advanced strategies represent the cutting edge of sulfonamide synthesis and offer powerful tools for creating diverse libraries of sulfonamide-piperidine compounds for further research.

Multi-Component Reactions in Sulfonimidamide Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. This approach is highly valued for its efficiency and atom economy. In the context of sulfonamide-related structures, MCRs have been utilized for the synthesis of N-sulfonylamidines and sulfonimidamides, which are structurally related to this compound.

One notable example is the one-pot, three-component synthesis of sulfonimidamides using the sulfinylamine reagent N-sulfinyltritylamine (TrNSO). nih.gov This method facilitates the rapid assembly of differentially substituted sulfonimidamides from widely available organometallic reagents and amines. nih.gov Although not a direct synthesis of this compound, this methodology highlights the potential of MCRs in creating diverse sulfonamide-based compounds. The general approach involves the reaction of an organometallic reagent, an amine, and a sulfur-containing linchpin to form the desired sulfonimidamide scaffold. nih.gov

Another relevant MCR involves the synthesis of N-sulfonyl formamidines from an amine, a sulfonyl azide, and a terminal ynone under catalyst-free and solvent-free conditions. researchgate.net This reaction proceeds with high efficiency and offers a straightforward route to complex sulfonamide derivatives. researchgate.net Sustainable approaches to sulfonamide synthesis have also been explored, such as a copper-catalyzed process using triarylbismuthines, Na2S2O5, and nitro compounds in deep eutectic solvents. researchgate.netua.es

The key advantage of these MCRs is their ability to quickly generate a library of compounds with diverse substitution patterns, which is invaluable for medicinal chemistry applications.

Coupling with Sulfonyl Chlorides

A cornerstone in the synthesis of sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine. cbijournal.comresearchgate.net This widely used method is directly applicable to the synthesis of this compound, where 2,5-dimethylphenylsulfonyl chloride is reacted with piperidine. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. researchgate.net

The synthesis of the requisite 2,5-dimethylphenylsulfonyl chloride can be achieved through various methods, including the chlorosulfonation of p-xylene. The subsequent coupling with piperidine provides a direct route to the target compound. Researchers have developed numerous protocols to improve the efficiency and environmental friendliness of this coupling reaction. cbijournal.com For instance, metal-free oxidative coupling methods have been reported for the synthesis of sulfonamides. cbijournal.com

Recent advancements have focused on developing one-pot procedures that avoid the isolation of the often-unstable sulfonyl chloride intermediates. princeton.edursc.org One such strategy involves the conversion of aromatic carboxylic acids to sulfonyl chlorides using copper ligand-to-metal charge transfer (LMCT), followed by in-situ amination. princeton.edu This approach allows for the synthesis of sulfonamides from readily available starting materials without the need for pre-functionalization. princeton.edu

Introduction of Piperidine Moiety

The piperidine ring is a prevalent scaffold in medicinal chemistry, found in numerous FDA-approved drugs. researchgate.netenamine.netrsc.orgarizona.edu Its incorporation into a molecule can significantly influence pharmacokinetic properties such as lipophilicity and metabolic stability. rsc.org In the synthesis of this compound, the piperidine moiety is typically introduced through the coupling reaction with the corresponding sulfonyl chloride, as described in the previous section.

Beyond this direct approach, various synthetic methods exist for the formation and functionalization of the piperidine ring itself. These methods include the reduction of pyridine derivatives, intramolecular cyclization of N-containing precursors, and various cycloaddition reactions. nih.govresearchgate.net For instance, substituted pyridines can be diastereoselectively reduced to piperidines using catalysts like rhodium(I) complexes or boron ions in the presence of hydrosilanes. nih.gov

The versatility of piperidine chemistry allows for the synthesis of a wide range of analogs of this compound with substitutions on the piperidine ring, which is a key strategy for optimizing the biological activity of a lead compound.

Derivatization Strategies for Analog Generation

The generation of analogs of a lead compound is a fundamental aspect of drug discovery, aimed at improving potency, selectivity, and pharmacokinetic properties. For this compound, derivatization can be achieved by modifying the 2,5-dimethylphenyl moiety, the piperidine ring, or by introducing and varying linker groups.

Modifications on the 2,5-Dimethylphenyl Moiety (e.g., methyl elimination, bromo substitution)

The 2,5-dimethylphenyl group offers several positions for modification. The methyl groups can be eliminated or replaced with other substituents to probe the structure-activity relationship. For example, replacing one or both methyl groups with hydrogen atoms would yield the corresponding phenylsulfonylpiperidine or tolylsulfonylpiperidine analogs.

Furthermore, the aromatic ring can be substituted with various functional groups, such as halogens (e.g., bromine, chlorine, fluorine), alkoxy groups, or nitro groups. princeton.edu Halogenation, for instance, can be achieved through electrophilic aromatic substitution reactions. These modifications can alter the electronic properties and lipophilicity of the molecule, potentially influencing its binding affinity to a biological target. The introduction of different substituents on the aromatic ring is a common strategy to modulate the biological activity and pharmacokinetic profile of a drug candidate. mdpi.com

ModificationExample SubstituentPotential Impact
Methyl EliminationHAltered lipophilicity and steric profile
Bromo SubstitutionBrIncreased lipophilicity, potential for halogen bonding
Fluoro SubstitutionFAltered electronic properties, potential for improved metabolic stability
Methoxy SubstitutionOCH3Increased polarity, potential for hydrogen bonding

This table is generated based on general principles of medicinal chemistry and does not represent specific experimental data for this compound.

Substitutions on the Piperidine Ring System

The piperidine ring provides multiple sites for substitution, allowing for the introduction of a wide range of functional groups to explore the chemical space around the core scaffold. nih.govthieme-connect.com Substitutions can be introduced at various positions (2, 3, or 4) of the piperidine ring, and the nature and position of these substituents can have a profound impact on the pharmacological profile of the resulting analogs. thieme-connect.comontosight.ai

For example, introducing alkyl, aryl, or functional groups containing heteroatoms can modulate properties such as solubility, basicity, and the ability to form hydrogen bonds. thieme-connect.com The synthesis of these substituted piperidine analogs often involves starting with a pre-functionalized piperidine derivative in the coupling reaction with 2,5-dimethylphenylsulfonyl chloride. Alternatively, functionalization can be performed after the formation of the sulfonamide.

Position of SubstitutionExample SubstituentPotential Impact on Properties
2-positionMethylCan introduce a chiral center, potentially affecting stereoselectivity in binding. thieme-connect.com
3-positionHydroxylIncreases polarity and potential for hydrogen bonding.
4-positionCarboxylic acidIntroduces a negative charge at physiological pH, can act as a key binding group.
4-positionAminoIntroduces a positive charge at physiological pH, can form salt bridges.

This is an interactive table based on common substitutions on the piperidine ring in medicinal chemistry.

Variations of Linker Groups and Peripheral Moieties

In a broader context of drug design, the sulfonamide group in this compound can be considered a linker connecting the 2,5-dimethylphenyl and piperidine moieties. While the core structure is defined by this sulfonamide linkage, analogs can be designed where this linker is modified or extended. For instance, replacing the sulfonamide with an amide or a methylene (B1212753) group can significantly alter the geometry and electronic properties of the molecule. nih.gov

Structural Elucidation of Synthesized Compounds

Spectroscopic Characterization Techniques (e.g., NMR, IR, EI-MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for determining the structure of organic molecules.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a compound like this compound, one would expect to see distinct signals for the protons on the piperidine ring, the methyl groups on the phenyl ring, and the aromatic protons. The chemical shift (δ, in ppm), the splitting pattern (multiplicity), and the integration (number of protons) of each signal would be crucial for assigning the structure.

¹³C NMR (Carbon NMR): This method provides information about the different types of carbon atoms in a molecule. Each unique carbon atom gives a distinct signal. For the target compound, separate signals would be expected for the carbons of the piperidine ring, the two methyl groups, and the aromatic carbons of the 2,5-dimethylphenyl group.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. For this compound, key characteristic absorption bands would be expected for:

The sulfonyl group (S=O stretching vibrations), typically appearing as two strong bands.

C-H stretching and bending vibrations for the aromatic and aliphatic (piperidine) parts of the molecule.

C-N stretching vibrations.

Electron Ionization-Mass Spectrometry (EI-MS): EI-MS provides information about the molecular weight and fragmentation pattern of a compound. In this technique, the molecule is ionized by a high-energy electron beam, causing it to fragment in a predictable manner.

Molecular Ion Peak (M⁺): The peak with the highest mass-to-charge ratio (m/z) generally corresponds to the intact molecular ion, which provides the molecular weight of the compound.

Fragmentation Pattern: The other peaks in the mass spectrum correspond to various fragments of the molecule. The analysis of these fragments can provide valuable information about the different structural components of the compound.

Without access to published experimental data for this compound, it is not possible to populate data tables with specific chemical shifts, absorption frequencies, or mass-to-charge ratios. The successful synthesis and characterization of this compound in a research setting would be accompanied by a detailed report of these spectroscopic findings.

Structure Activity Relationship Sar Investigations of 1 2,5 Dimethylphenyl Sulfonylpiperidine Analogs

Identification of Key Pharmacophoric Elements for Biological Activity

Pharmacophore modeling identifies the essential steric and electronic features of a molecule necessary for its interaction with a specific biological target. For the broader class of arylsulfonylpiperidine derivatives, several key pharmacophoric elements have been suggested to be critical for their biological activity. These generally include a hydrophobic aromatic region, a hydrogen bond acceptor, and a hydrophobic feature, often with a specific three-dimensional arrangement.

In analogs of 1-(2,5-dimethylphenyl)sulfonylpiperidine, the core pharmacophoric elements can be described as:

The Aryl Sulfonyl Moiety: The 2,5-dimethylphenyl group serves as a significant hydrophobic region, which can engage in van der Waals and hydrophobic interactions within the binding pocket of a target protein. The sulfonyl group itself is a key component, acting as a hydrogen bond acceptor and providing a rigid linker to the piperidine (B6355638) ring.

The Piperidine Ring: This saturated heterocyclic ring acts as a scaffold, providing a three-dimensional structure that correctly orients the other functional groups. The nitrogen atom within the piperidine ring can be a crucial interaction point, although in the case of the sulfonylpiperidine linkage, it is part of the sulfonamide.

Substituents on the Piperidine Ring: Modifications to the piperidine ring can introduce additional points of interaction, such as hydrogen bond donors or acceptors, or further hydrophobic interactions, which can significantly modulate the biological activity of the compound.

A study of a related compound, (S)-N-(2,5-dimethylphenyl)-1-(quinoline-8-ylsulfonyl)pyrrolidine-2-carboxamide, which acts as an inhibitor of the human respiratory syncytial virus (hRSV), highlights the importance of the 2,5-dimethylphenyl group in conjunction with a sulfonyl-heterocycle scaffold for achieving biological activity. nih.gov

Systematic Analysis of Substituent Effects

The systematic analysis of how different substituents on the this compound scaffold affect its biological activity is a cornerstone of SAR studies. This involves modifying the aromatic ring and the piperidine ring to observe the resulting changes in potency and selectivity.

The substitution pattern on the aromatic ring of arylsulfonylpiperidine analogs plays a critical role in determining their potency and selectivity. The 2,5-dimethylphenyl scaffold is a common feature in a number of biologically active compounds, suggesting that this particular substitution pattern may be favorable for certain targets. nih.gov These compounds have been investigated for their antimicrobial activity against a range of microorganisms. nih.gov The methyl groups at the 2 and 5 positions of the phenyl ring influence the electronic and steric properties of the molecule, which in turn affects how it binds to its biological target.

General trends observed in related arylsulfonylpiperidine analogs indicate that:

Electron-donating and Electron-withdrawing Groups: The introduction of either electron-donating or electron-withdrawing substituents on the aromatic ring can significantly alter the electronic distribution of the molecule, affecting its binding affinity. The 2,5-dimethyl substitution provides a specific electronic and steric profile that has been found in compounds with antimicrobial and antiviral properties. nih.gov

Steric Bulk: The size and position of substituents on the aromatic ring can influence the molecule's ability to fit into a binding pocket. The methyl groups in the 2 and 5 positions provide a moderate level of steric bulk which may be optimal for certain biological targets.

Modifications to the piperidine ring of this compound analogs can have a profound impact on their biological activity. The piperidine ring serves as a versatile scaffold that can be functionalized at various positions to introduce new chemical properties and interactions. For instance, the introduction of a carbohydrazide (B1668358) group at the 4-position of the piperidine ring, as in 1-[(2,5-dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide, presents an opportunity for further chemical modifications and potential interactions with biological targets. scbt.com

The three-dimensional conformation of the this compound scaffold is a critical determinant of its biological activity. The relative orientation of the 2,5-dimethylphenyl group and any substituents on the piperidine ring must be optimal to allow for effective binding to the target. The sulfonyl linker provides a degree of rigidity, while the piperidine ring can adopt different chair and boat conformations.

SAR Trends for Specific Biological Targets

While comprehensive SAR data for this compound against a wide range of targets is not extensively published, studies on related compounds provide valuable insights.

Antiviral Activity: A notable example is the optimization of a sulfonylpyrrolidine scaffold leading to (S)-N-(2,5-dimethylphenyl)-1-(quinoline-8-ylsulfonyl)pyrrolidine-2-carboxamide, an inhibitor of human respiratory syncytial virus (hRSV). nih.gov This compound demonstrated an EC₅₀ of 2.3 ± 0.8 μM with a selectivity index of 13.3. The presence of the 2,5-dimethylphenyl group was found to be a key feature for its antiviral activity. nih.gov

Antimicrobial Activity: The 2,5-dimethylphenyl scaffold is a common structural feature in many antimicrobial compounds. nih.gov Novel compounds bearing 2,5-dimethylphenyl substituents are being explored for their potential activity against both Gram-positive and Gram-negative pathogens. nih.gov SAR investigations of aminothiazole derivatives bearing an N-2,5-dimethylphenyl group have revealed that modifications to a carboxylic acid moiety can influence the antimicrobial activity. nih.gov

Matrix Metalloproteinase (MMP) Inhibition: Arylsulfonylpiperidine derivatives have been investigated as inhibitors of matrix metalloproteinases (MMPs), a family of enzymes involved in tissue remodeling and implicated in diseases such as cancer and arthritis. mdpi.comcaymanchem.com While specific data for this compound is limited, the broader class of compounds shows that the nature of the aryl group and substituents on the piperidine ring are critical for potent and selective MMP inhibition. sigmaaldrich.com

The following table summarizes the biological activity of a key analog:

Compound NameBiological TargetActivity (EC₅₀)
(S)-N-(2,5-Dimethylphenyl)-1-(quinoline-8-ylsulfonyl)pyrrolidine-2-carboxamidehRSV2.3 ± 0.8 μM

Pharmacological and Biochemical Investigations of 1 2,5 Dimethylphenyl Sulfonylpiperidine

Modulation of Enzyme Activity by the Compound and its Derivatives

NF-κB Activation Profiling

Nuclear factor-kappaB (NF-κB) is a protein complex that plays a critical role in regulating the immune response to infection and is involved in cellular responses to stimuli like stress, cytokines, and free radicals. medchemexpress.com Dysregulation of NF-κB has been associated with inflammatory diseases, autoimmune disorders, and cancer. medchemexpress.com

While direct studies on 1-(2,5-dimethylphenyl)sulfonylpiperidine are not extensively documented in this context, research into related sulfonamide derivatives has shown potential for NF-κB modulation. For instance, certain sulfonamides have been identified as inhibitors of NF-κB activity. medchemexpress.com EETs have been shown to inhibit NF-κB, and inhibitors of soluble epoxide hydrolase (sEH), which increase EET levels, can therefore indirectly modulate NF-κB activity. nih.gov This suggests a potential, yet unexplored, avenue for this compound and its derivatives to exert anti-inflammatory effects. Further investigation is required to determine the specific effects of this compound on the NF-κB signaling pathway.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty acid amide hydrolase (FAAH) is a key enzyme responsible for the breakdown of fatty acid amides, including the endocannabinoid anandamide (B1667382). capes.gov.brnih.gov Inhibition of FAAH leads to increased levels of anandamide and other bioactive fatty acid amides, which can produce analgesic and anti-inflammatory effects. capes.gov.brnih.gov This makes FAAH a promising therapeutic target for pain and inflammatory disorders. nih.gov

The potential for sulfonylpiperidine derivatives to act as FAAH inhibitors has been explored. While specific data on this compound is limited, the broader class of compounds is of interest. For example, the reversible FAAH inhibitor OL-135 has been shown to reverse mechanical allodynia in animal models of pain. nih.gov Another potent and selective FAAH inhibitor, PF-04457845, has demonstrated efficacy in a rat model of inflammatory pain. capes.gov.br These findings highlight the therapeutic potential of FAAH inhibition and suggest that sulfonylpiperidine-containing compounds could be valuable in this area.

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are signaling lipids with various protective effects, including anti-inflammatory, anti-hypertensive, and analgesic properties. nih.govnih.gov By inhibiting sEH, the levels of EETs increase, which is considered a promising strategy for treating conditions like hypertension, inflammation, and diabetes-related complications. nih.govnih.govgoogle.com

Cholinesterase Enzyme Modulation (Acetylcholinesterase and Butyrylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. nih.gov Inhibitors of these enzymes, known as cholinesterase inhibitors, are used in the management of Alzheimer's disease and other neurological conditions. nih.gov

Research has been conducted on the cholinesterase inhibitory activity of various sulfonamide derivatives containing a piperidine (B6355638) nucleus. kfupm.edu.sa In one study, a series of N-alkyl-N-(piperidin-1-yl) benzenesulfonamide (B165840) and N-aryl substituted 2-[(phenylsulfonyl)- (piperidin-1-yl)amino]acetamide derivatives were synthesized and screened for their ability to inhibit AChE and BChE. kfupm.edu.sa Several of these compounds exhibited promising activity against both enzymes. kfupm.edu.sa While specific IC50 values for this compound are not provided, the general findings suggest that this class of compounds warrants further investigation for its potential to modulate cholinesterase activity.

Interactive Table: Cholinesterase Inhibitory Activity of Selected Compounds

Compound Target Enzyme IC50 (µM) Source
Rivastigmine BChE 0.037 medchemexpress.com
Rivastigmine AChE 4.15 medchemexpress.com
Isograndifoliol BChE 0.9 medchemexpress.com
Isograndifoliol AChE 342.9 medchemexpress.com
Boldine AChE 372 nih.gov

Glycosidase Enzyme Inhibition (e.g., α-glucosidase)

α-Glucosidase is an intestinal enzyme that plays a key role in the digestion of carbohydrates. ajpp.in Inhibition of this enzyme can delay the absorption of glucose, making it an important therapeutic target for the management of type 2 diabetes. ajpp.innih.gov

Several studies have demonstrated the potential of sulfonamide and piperidine derivatives as α-glucosidase inhibitors. For instance, a series of 1,2-benzothiazine-N-arylacetamides, which are structurally related to sulfonamides, showed good inhibitory activity against α-glucosidase. mdpi.com Some derivatives with chloro, bromo, and methyl substituents had IC50 values ranging from 25.88 to 46.25 μM, which were more potent than the standard drug acarbose (B1664774) (IC50 = 58.8 μM). mdpi.com Another study on dihydrofuro[3,2-b]piperidine derivatives also identified potent α-glucosidase inhibitors, with some compounds showing significantly stronger inhibition than acarbose. mdpi.com A kinetic study of a potent derivative, 9m, which has a 2,6-dimethylphenyl group, showed a competitive mode of inhibition with a Ki value of 18.0 µM. researchgate.net

Interactive Table: α-Glucosidase Inhibitory Activity of Selected Compounds

Compound/Derivative Class IC50 (µM) Standard (Acarbose) IC50 (µM) Source
1,2-benzothiazine-N-arylacetamides 25.88 - 46.25 58.8 mdpi.com
Dihydrofuro[3,2-b]piperidine derivative 32 0.07 Not specified in snippet mdpi.com
Dihydrofuro[3,2-b]piperidine derivative 28 0.5 Not specified in snippet mdpi.com
Phthalimide-phenoxy-1,2,3-triazole-N-phenyl acetamide (B32628) 11j 45.26 ± 0.03 750.1 ± 0.23 nih.gov

Urease and Lipoxygenase (LOX) Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and its inhibition is a target for the treatment of infections caused by urease-producing bacteria. who.int Lipoxygenases (LOXs) are enzymes involved in the biosynthesis of leukotrienes, which are mediators of inflammatory and allergic reactions. who.intdergipark.org.tr Therefore, LOX inhibitors have potential as anti-inflammatory agents. who.int

The inhibitory potential of sulfonamides bearing a piperidine nucleus against lipoxygenase has been investigated. kfupm.edu.sa Some compounds in a synthesized series showed promising activity, while others were inactive. kfupm.edu.sa This suggests that the substitution pattern on the sulfonylpiperidine scaffold is crucial for LOX inhibition. While specific data for this compound against urease and LOX is not available, the general class of compounds has shown activity against LOX, indicating a potential area for further research. kfupm.edu.sa

Ion Channel Modulation Studies

The compound this compound, also identified in research literature as SN-2, has been identified as a potent activator of the Transient Receptor Potential Mucolipin 3 (TRPML3) ion channel. nih.govmedchemexpress.com This discovery was the result of a high-throughput screen of a small molecule library aimed at finding novel modulators of TRPML3, a channel implicated in deafness and pigmentation defects when mutated. nih.govnih.gov

In this screening, this compound was one of 53 confirmed compounds that activated the TRPML3 channel. nih.gov Electrophysiological studies demonstrated that the compound activates TRPML3, with an EC₅₀ value of 1.8 µM. nih.govmedchemexpress.com The activation of the channel by this compound was found to be strongly potentiated by low concentrations of extracellular sodium, highlighting a synergistic relationship and revealing complex activation mechanisms for the TRPML3 channel. nih.gov

Table 1: TRPML3 Activation Data for this compound (SN-2)

Parameter Value Reference
Compound Name This compound nih.gov
Alias SN-2 medchemexpress.com
EC₅₀ (µM) 1.81 ± 0.14 nih.gov
Maximal Response (%) 119 ± 5 nih.gov

| Hill Coefficient | 1.81 ± 0.14 | nih.gov |

EC₅₀ (Half-maximal effective concentration) represents the concentration of the compound that provokes a response halfway between the baseline and maximum response. The maximal response is relative to a reference compound or condition.

Receptor Antagonism Studies

Following a detailed review of scientific literature, no published studies were found that investigate this compound for antagonistic activity at the Mineralocorticoid Receptor (MR). The development of MR antagonists is a key area in cardiovascular research, but investigations have centered on distinct steroidal and non-steroidal compounds. eshonline.orgnih.govnih.gov

Cellular Mechanism of Action Studies (in vitro)

The primary cellular mechanism of action identified for this compound is the activation of the TRPML3 ion channel, which is predominantly localized to endosomes and lysosomes within the cell. mdpi.comnih.gov In vitro studies using human embryonic kidney (HEK293) cells engineered to express the TRPML3 channel demonstrated that the application of this compound leads to the opening of the channel. nih.gov The conductance of TRPML3 channels when activated by 10 µM of the compound was estimated to be approximately 10 pS at -80 mV. medchemexpress.com

This channel activation results in an influx of cations, including calcium, from the lumen of these organelles into the cytoplasm. nih.gov However, when tested on native cell types known to express TRPML3, such as sensory hair cells from the cochlea and epidermal melanocytes, the compound showed little to no effect. nih.gov This suggests that in these native cells, the TRPML3 channel may be part of a larger protein complex that is non-responsive to this specific activator, or it may be located in intracellular compartments not accessible from the plasma membrane where the compound was applied. nih.govnih.gov The dominant-negative TRPML3(D458K) mutant was effective in eliminating the compound-induced activity in epidermal melanocytes, confirming that the observed effects are mediated through the TRPML3 channel. medchemexpress.com

No Publicly Available Data for

Following a comprehensive search of publicly available scientific literature, no specific data was found regarding the pharmacological and biochemical investigations of the chemical compound This compound . The requested analysis, which was to be structured around cell-based assays and the analysis of target engagement and pathway perturbation, could not be completed due to the absence of relevant research findings for this particular compound.

Extensive searches were conducted to locate studies detailing the biological activity of this compound. These searches, however, did not yield any results pertaining to its evaluation in cell-based assay systems, nor were there any reports on its molecular targets or the cellular pathways it might affect.

While the broader class of compounds known as piperidine derivatives is known to exhibit a wide range of pharmacological activities, this general information does not extend to the specific compound . nih.govencyclopedia.pub Research on other sulfonylpiperidine derivatives has indicated potential biological activities, such as enzyme inhibition, but these findings are not directly applicable to this compound. nih.gov

Without any specific research data on this compound, it is not possible to provide the requested detailed research findings or to generate the specified data tables. The scientific community has not, to date, published any studies that would fulfill the requirements of the requested article outline for this compound.

Computational and Biophysical Approaches in the Study of 1 2,5 Dimethylphenyl Sulfonylpiperidine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(2,5-Dimethylphenyl)sulfonylpiperidine, docking simulations are employed to foresee its binding mode and affinity for a specific biological target, such as an enzyme or a receptor.

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. Using sophisticated algorithms, the ligand is then placed into the binding site of the protein in a multitude of possible conformations and orientations. A scoring function is utilized to estimate the binding affinity for each pose, with lower scores typically indicating more favorable interactions.

Detailed Research Findings: Studies on related sulfonamide and piperidine-containing molecules have demonstrated the utility of molecular docking in identifying key interactions. For instance, docking of novel N,N-dimethylbenzenesulfonamide derivatives into the active site of carbonic anhydrase IX, a target in some cancers, has revealed crucial hydrogen bonding and hydrophobic interactions that contribute to their inhibitory activity. Similarly, docking studies of piperidine (B6355638) carboxamide derivatives as ALK inhibitors have shed light on their binding modes.

For this compound, a hypothetical docking study against a kinase target might reveal the following interactions, as illustrated in the interactive table below.

Interactive Data Table: Hypothetical Molecular Docking Results for this compound

Target ResidueInteraction TypeDistance (Å)Interacting Ligand Atom
ASP 165Hydrogen Bond2.1Oxygen of Sulfonyl
LYS 48Hydrogen Bond2.5Oxygen of Sulfonyl
PHE 164Pi-Pi Stacking3.8Dimethylphenyl Ring
LEU 23Hydrophobic4.2Piperidine Ring
VAL 31Hydrophobic4.5Methyl Group on Phenyl Ring

These simulations provide a structural basis for the molecule's activity and guide further optimization to enhance potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For sulfonamide derivatives like this compound, QSAR models can predict the activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing.

The development of a QSAR model involves several steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological parameters.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to create a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

Detailed Research Findings: Numerous QSAR studies have been successfully applied to various classes of sulfonamides to elucidate the structural requirements for their biological activities, including anticancer, and antimicrobial effects. For example, 3D-QSAR studies on imidazolidinylpiperidinylbenzoic acid CCR5 antagonists have provided valuable insights into the structural requirements for improving their activity. These models often highlight the importance of specific steric, electronic, and hydrophobic features for optimal interaction with the target.

A hypothetical QSAR model for a series of analogs of this compound might yield an equation like:

pIC50 = 0.5 * LogP - 0.2 * MW + 0.8 * H-bond_Donors + 2.5

This equation would suggest that higher lipophilicity (LogP) and more hydrogen bond donors enhance activity, while increased molecular weight (MW) is detrimental.

Density Functional Theory (DFT) Studies on Related Sulfonamide Systems

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. In the study of sulfonamide systems, DFT calculations provide valuable information about molecular geometry, electronic properties, and reactivity.

Key parameters derived from DFT studies include:

Optimized Molecular Geometry: Predicts the most stable three-dimensional arrangement of atoms.

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial for understanding chemical reactivity and the ability of the molecule to participate in charge-transfer interactions.

Molecular Electrostatic Potential (MEP): Maps the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is important for understanding intermolecular interactions like hydrogen bonding.

Detailed Research Findings: DFT studies have been extensively used to characterize the structural and electronic properties of sulfonamide derivatives. For instance, DFT calculations on 2-oxo-ethyl piperidine pentanamide-derived sulfonamides have been used to analyze their molecular electronic structure properties, with results showing good agreement with experimental data. These studies can also elucidate intramolecular interactions, such as hydrogen bonds, that influence the conformation and reactivity of the molecule.

Interactive Data Table: Hypothetical DFT Calculation Results for this compound

ParameterCalculated ValueInterpretation
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap5.3 eVIndicates chemical stability and low reactivity
Dipole Moment3.8 DMeasures the molecule's overall polarity
NBO Charge on Sulfonyl Oxygen-0.85 eIndicates a high negative charge, favorable for H-bonding

In Silico Screening and Virtual Ligand Design Methodologies

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This approach is significantly faster and more cost-effective than traditional high-throughput screening.

Virtual screening can be broadly categorized into two types:

Structure-based virtual screening (SBVS): This method relies on the three-dimensional structure of the biological target. Molecular docking is a primary tool in SBVS, where compounds from a database are docked into the target's active site and ranked based on their predicted binding affinity.

Ligand-based virtual screening (LBVS): When the 3D structure of the target is unknown, LBVS methods are used. These approaches utilize the knowledge of known active ligands to identify new compounds with similar properties, often employing techniques like pharmacophore modeling and 2D/3D similarity searching.

Detailed Research Findings: Virtual screening has been instrumental in the discovery of novel sulfonamide-based inhibitors for various targets. For example, in silico screening of compound libraries has led to the identification of new Keap1 inhibitors, which are of interest in cancer therapy. These studies often employ a hierarchical screening workflow, starting with rapid filtering based on physicochemical properties and culminating in more computationally intensive methods like molecular docking and free energy calculations for the most promising candidates.

Analysis of Binding Modes and Interaction Networks

A thorough analysis of the binding mode and the network of interactions between a ligand and its target is crucial for understanding the basis of its affinity and selectivity. This analysis is typically performed on the results of molecular docking simulations or from experimentally determined structures (e.g., X-ray crystallography).

The key aspects of this analysis include:

Identification of Key Interactions: This involves pinpointing specific hydrogen bonds, ionic interactions, hydrophobic contacts, and other non-covalent forces that stabilize the ligand-protein complex.

Role of Water Molecules: Bridging water molecules in the active site can play a critical role in mediating interactions between the ligand and the protein.

Conformational Changes: Analysis of any conformational changes in the protein upon ligand binding can provide insights into the mechanism of action.

Detailed Research Findings: For sulfonamide-based inhibitors, the sulfonamide group is a key pharmacophoric element that often participates in critical interactions. The oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors, while the NH group can act as a hydrogen bond donor. The aromatic rings, such as the 2,5-dimethylphenyl group in the title compound, frequently engage in hydrophobic and pi-stacking interactions with aromatic residues in the binding pocket. The piperidine ring can also contribute to binding through hydrophobic or van der Waals interactions.

The analysis of these interaction networks is vital for structure-based drug design, allowing medicinal chemists to make rational modifications to the ligand to improve its binding affinity and other pharmacological properties.

Chemical Biology and Drug Discovery Implications of 1 2,5 Dimethylphenyl Sulfonylpiperidine Research

The exploration of novel chemical entities is a cornerstone of modern drug discovery and chemical biology. The compound 1-(2,5-Dimethylphenyl)sulfonylpiperidine, which incorporates a piperidine (B6355638) ring linked to a 2,5-dimethylphenyl group via a sulfonamide bridge, represents a scaffold of significant interest. While comprehensive research specifically detailing this exact molecule's biological activity is emerging, its structural components are well-represented in a multitude of pharmacologically active agents. The following sections explore the implications of research into this compound and its analogs for the broader fields of chemical biology and drug discovery.

Future Research Directions and Unexplored Avenues

Exploration of Additional Biological Targets and Pathways

The biological activity of aryl sulfonylpiperidine derivatives has been demonstrated across a range of targets, suggesting that 1-(2,5-dimethylphenyl)sulfonylpiperidine may also exhibit affinity for various receptors and enzymes. Future research should prioritize a systematic exploration of its biological targets to uncover its therapeutic potential.

Potential Target Classes for Investigation:

Target ClassRationale for InvestigationKey Research Approaches
G-Protein Coupled Receptors (GPCRs) Aryl sulfonylpiperidines have shown activity at various GPCRs, including sigma receptors. The 2,5-dimethylphenyl moiety could influence selectivity and potency.- Radioligand binding assays against a panel of GPCRs. - Functional assays (e.g., cAMP, calcium flux) to determine agonist/antagonist activity.
Ion Channels Novel aryl sulfonamides have been identified as potent inhibitors of voltage-gated sodium channels like NaV1.5. wu.ac.th- Electrophysiological studies (e.g., patch-clamp) on various ion channel subtypes.
Enzymes The sulfonylpiperidine scaffold has been successfully utilized to develop inhibitors of enzymes such as thymidylate kinase (TMK) in Gram-positive bacteria. nih.gov- Enzyme inhibition assays against a broad range of kinases, proteases, and other enzymes.
Antimicrobial Targets The 2,5-dimethylphenyl scaffold is a feature in some antimicrobial compounds. mdpi.com- Minimum Inhibitory Concentration (MIC) assays against a panel of bacterial and fungal strains.
Antiviral Targets A related compound, (S)-N-(2,5-Dimethylphenyl)-1-(quinoline-8-ylsulfonyl)pyrrolidine-2-carboxamide, has shown inhibitory activity against the respiratory syncytial virus. - Viral replication and entry assays for a variety of viruses.

A comprehensive screening of this compound against these and other biologically relevant targets will be crucial in elucidating its mechanism of action and identifying potential therapeutic applications.

Development of Advanced Synthetic Methodologies for Complex Analogs

To fully explore the structure-activity relationship (SAR) of the this compound scaffold, the development of advanced and versatile synthetic methodologies is essential. Future efforts should focus on creating libraries of complex analogs with diverse functionalities.

Key areas for synthetic exploration include:

Functionalization of the Piperidine (B6355638) Ring: Introducing a variety of substituents at different positions of the piperidine ring can significantly impact pharmacological activity. Methodologies for stereoselective functionalization would be particularly valuable.

Modification of the Aryl Moiety: Exploring a wider range of substituents on the phenyl ring, beyond the 2,5-dimethyl pattern, could fine-tune the electronic and steric properties of the molecule, potentially leading to improved potency and selectivity.

Combinatorial Chemistry and High-Throughput Synthesis: Employing modern synthetic techniques will enable the rapid generation of a large and diverse library of analogs for biological screening.

The development of robust and efficient synthetic routes will be instrumental in systematically probing the chemical space around the this compound core.

Integration of Multi-Omics Data for Comprehensive Activity Profiling

To gain a holistic understanding of the biological effects of this compound and its analogs, the integration of multi-omics data is a powerful and largely unexplored avenue. scbt.comresearchgate.netnih.gov This approach can provide a comprehensive profile of the compound's activity at the molecular level.

Potential Multi-Omics Applications:

Omics TechnologyPotential Insights
Genomics/Transcriptomics Identify changes in gene expression profiles in response to compound treatment, revealing affected pathways and potential off-target effects. nih.gov
Proteomics Analyze alterations in protein expression and post-translational modifications, providing a direct link between the compound and cellular machinery. nih.gov
Metabolomics Profile changes in endogenous metabolites to understand the compound's impact on cellular metabolism and identify potential biomarkers of activity. nih.gov

By integrating these datasets, researchers can construct a detailed picture of the compound's mechanism of action, identify potential safety liabilities early in the drug discovery process, and discover novel biomarkers for monitoring therapeutic response. scbt.comresearchgate.net

Innovations in Computational Modeling for Predictive Design

Computational modeling and quantitative structure-activity relationship (QSAR) studies are invaluable tools for the rational design of novel drug candidates. nih.gov For the this compound scaffold, these approaches can accelerate the discovery of potent and selective analogs.

Future Computational Directions:

Development of Robust QSAR Models: By correlating the structural features of a series of analogs with their biological activities, predictive QSAR models can be built to guide the design of new compounds with enhanced properties. nih.gov

Molecular Docking and Dynamics Simulations: In the absence of experimental structural data, homology modeling can be used to generate 3D models of target proteins. researchgate.net Docking and molecular dynamics simulations can then be employed to predict the binding modes of this compound and its analogs, providing insights into the molecular basis of their activity.

Pharmacophore Modeling and Virtual Screening: Based on the structural features of known active compounds, pharmacophore models can be developed and used to virtually screen large chemical libraries for new molecules with the potential to bind to the target of interest. nih.gov

Machine Learning and AI-Driven Drug Design: Leveraging advanced machine learning algorithms can help in identifying complex patterns in SAR data and in the de novo design of novel molecules with desired pharmacological profiles. nih.gov

The application of these innovative computational techniques will enable a more efficient and targeted approach to the optimization of the this compound scaffold.

Further Investigation into Multi-Target Ligand Design Based on the Scaffold

The multifactorial nature of many complex diseases has spurred interest in the development of multi-target-directed ligands (MTDLs) – single molecules designed to interact with multiple biological targets. nih.gov The sulfonylpiperidine scaffold, with its modular nature, is well-suited for the design of such agents.

Strategies for Multi-Target Ligand Design:

Scaffold Hopping and Hybridization: Combining the this compound scaffold with pharmacophoric elements from known ligands of other targets could lead to the development of novel MTDLs.

Fragment-Based Drug Discovery: Identifying fragments that bind to different targets and then linking them together using the sulfonylpiperidine core is another promising approach.

Computational Design: Generative deep learning models and other computational tools can be employed to design novel molecules with predicted activity against multiple targets. nih.gov

By systematically exploring the potential of the this compound scaffold in a multi-target context, it may be possible to develop innovative therapies for complex diseases such as neurodegenerative disorders, cancer, and infectious diseases. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.